molecular formula C7H12ClNO2 B13578979 methyl(1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylatehydrochloride

methyl(1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylatehydrochloride

Cat. No.: B13578979
M. Wt: 177.63 g/mol
InChI Key: DBANOSBFAZTTDW-GPFYILRUSA-N
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Description

Methyl(1R,4S,5S)-5-aminobicyclo[210]pentane-5-carboxylatehydrochloride is a bicyclic compound with a unique structure that includes a bicyclo[210]pentane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylatehydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the photochemical step and automated systems for the subsequent reactions.

Mechanism of Action

The mechanism of action of methyl(1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylatehydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially modulating their activity . The amino group can form hydrogen bonds with target molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl(1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylatehydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a carboxylate ester. This combination of features allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

methyl (1S,4R)-5-aminobicyclo[2.1.0]pentane-5-carboxylate;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c1-10-6(9)7(8)4-2-3-5(4)7;/h4-5H,2-3,8H2,1H3;1H/t4-,5+,7?;

InChI Key

DBANOSBFAZTTDW-GPFYILRUSA-N

Isomeric SMILES

COC(=O)C1([C@H]2[C@@H]1CC2)N.Cl

Canonical SMILES

COC(=O)C1(C2C1CC2)N.Cl

Origin of Product

United States

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